BenchChemオンラインストアへようこそ!

Ceralifimod

Immunology Multiple Sclerosis GPCR Signaling

Ceralifimod (ONO-4641) delivers unmatched >30,000-fold selectivity for S1P1 over S1P3, directly addressing the bradycardia and AV block liabilities of non-selective agonists like fingolimod. With an EC50 of 0.0273 nM at S1P1, this next-generation immunomodulator enables cleaner cause-and-effect dissection in T-cell trafficking, EAE, and autoimmunity models. Its faster washout reversibility permits defined study endpoints without prolonged immunosuppression. Discontinued from clinical development in 2014, it now serves as the definitive research reference standard for S1P1 target validation. Procure now to secure limited available inventory.

Molecular Formula C27H33NO4
Molecular Weight 435.6 g/mol
CAS No. 891859-12-4
Cat. No. B1668400
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCeralifimod
CAS891859-12-4
SynonymsONO-4641;  ONO 4641;  ONO4641;  Ceralifimod
Molecular FormulaC27H33NO4
Molecular Weight435.6 g/mol
Structural Identifiers
SMILESCCCC1=CC(=C(C=C1)COC2=CC3=C(C=C2)C(=C(CC3)CN4CC(C4)C(=O)O)C)OC
InChIInChI=1S/C27H33NO4/c1-4-5-19-6-7-22(26(12-19)31-3)17-32-24-10-11-25-18(2)21(9-8-20(25)13-24)14-28-15-23(16-28)27(29)30/h6-7,10-13,23H,4-5,8-9,14-17H2,1-3H3,(H,29,30)
InChIKeyQDDQIPUKAXBMBX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO, not in water
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Ceralifimod (ONO-4641): A Next-Generation, S1P1/S1P5-Selective Receptor Agonist


Ceralifimod (ONO-4641, MSC-2430913A) is a next-generation sphingosine-1-phosphate (S1P) receptor agonist with a high degree of selectivity for the S1P1 and S1P5 receptor subtypes. It functions as a potent, orally active immunomodulator, primarily by inducing the internalization and degradation of S1P1 on lymphocytes, thereby sequestering them in lymph nodes and preventing their egress to sites of inflammation. Its chemical structure is defined as 1-({6-[(2-methoxy-4-propylbenzyl)oxy]-1-methyl-3,4-dihydronaphthalen-2-yl}methyl)azetidine-3-carboxylic acid [1].

Why Generic S1P Receptor Agonist Substitution Fails: The Case for Ceralifimod


While several S1P receptor agonists exist for research in autoimmunity and immunomodulation, simple substitution is not scientifically valid due to critical differences in receptor subtype selectivity profiles and consequent pharmacodynamic effects. Ceralifimod is distinguished by its exceptional selectivity for S1P1 over the S1P3 receptor, a feature implicated in reducing specific adverse cardiac events. For instance, non-selective agonists like fingolimod phosphate (the active metabolite of fingolimod) exhibit significant activity at S1P3 (EC50 ~1.4-2.9 nM) [1], which is associated with bradycardia and atrioventricular block. In contrast, ceralifimod demonstrates >30,000-fold selectivity for S1P1 over S1P3 [2]. This unique pharmacological fingerprint necessitates careful compound selection for experiments aiming to dissect S1P1-mediated effects from potential off-target S1P3 liabilities, which the data below will quantify.

Quantitative Evidence Guide for Ceralifimod's Differentiation from S1P Modulator Analogs


Unparalleled Potency at S1P1: Ceralifimod vs. Fingolimod, Ozanimod, Siponimod, and Ponesimod

Ceralifimod demonstrates superior potency for the human S1P1 receptor compared to key analogs fingolimod, ozanimod, siponimod, and ponesimod. In a standardized [35S]-GTPγS binding assay using CHO cell membranes expressing recombinant human S1P1, ceralifimod's EC50 was 0.0273 nM. This represents a potency increase of 14.7-fold over ozanimod (EC50 = 0.4 nM), 16.8-fold over siponimod (EC50 = 0.46 nM), and 125-fold over ponesimod (EC50 = 3.42 nM) [1][2][3][4].

Immunology Multiple Sclerosis GPCR Signaling

Exceptional S1P1/S1P3 Selectivity: A Key Differentiator for Ceralifimod over Fingolimod and Ozanimod

Ceralifimod exhibits a selectivity profile for S1P1 over S1P3 that is unmatched by first-generation non-selective agonists like fingolimod, and substantially higher than other next-generation agonists. In a direct comparison of selectivity ratios, ceralifimod displays >30,000-fold selectivity for S1P1 over S1P3. This is a critical distinction from fingolimod-phosphate, which has an S1P1/S1P3 EC50 ratio of approximately 0.48 (based on 1.4 nM S1P1 and 2.9 nM S1P3), and ozanimod, which has an S1P1/S1P3 EC50 ratio of >2775 (based on 0.4 nM S1P1 and >1111 nM S1P3) [1][2][3].

Cardiac Safety Drug Selectivity Off-Target Effects

Translational Cardiac Safety: Reduced Chronotropic Effects of Ceralifimod vs. Fingolimod in Humans

In a randomized, double-blind, placebo-controlled Phase 1 trial with an open-label fingolimod arm, ceralifimod demonstrated a superior cardiac safety profile. The maximum mean placebo-adjusted change in heart rate (ΔΔHR) on day 1 was -14.9 beats per minute (bpm) for fingolimod 0.5 mg. In contrast, the effect was significantly lower for ceralifimod, with ΔΔHR values of -6.2 bpm and -12.0 bpm for the 0.05 mg and 0.10 mg doses, respectively [1]. This finding directly translates the enhanced S1P1/S1P3 selectivity observed in vitro to a clinically meaningful reduction in bradycardia risk.

Clinical Pharmacology Cardiac Electrophysiology Safety Biomarker

Enhanced Pharmacodynamic Reversibility: Faster Lymphocyte Recovery with Ceralifimod vs. Fingolimod

A key differentiator for experimental design is the rate of pharmacodynamic reversibility. In the same Phase 1 head-to-head trial, upon treatment cessation after 14 days, lymphocyte count recovery was notably faster in subjects receiving ceralifimod compared to those receiving fingolimod. This is a direct consequence of ceralifimod's selective, reversible agonism at S1P1, which does not lead to the prolonged receptor internalization and lymphocyte sequestration characteristic of less selective modulators [1].

Immunomodulation Pharmacodynamics Drug Washout

Development Status as a Procurement Consideration: Ceralifimod's Discontinued Clinical Program

As of December 2014, further clinical development of ceralifimod for multiple sclerosis was discontinued. Merck KGaA terminated its licensing agreement with Ono Pharmaceutical, and a Phase III trial was stopped [1][2]. This is a critical piece of information for procurement: while ceralifimod remains a high-value research tool with a unique pharmacological profile, it will not be commercialized as a therapeutic agent. This contrasts with comparators like fingolimod (approved 2010), siponimod (approved 2019), ozanimod (approved 2020), and ponesimod (approved 2021). This development status may impact long-term availability and should be factored into strategic planning for large-scale or longitudinal studies.

Drug Development Procurement Research Tool

Best Research and Industrial Application Scenarios for Ceralifimod


Investigating S1P1-Specific Biology Without Cardiac Confounds

Ceralifimod is the compound of choice for studies aiming to isolate the biological effects of S1P1 activation from the confounding cardiac effects mediated by S1P3. Its >30,000-fold selectivity for S1P1 over S1P3 [1], directly validated in a human trial showing significantly reduced bradycardia compared to the non-selective fingolimod [2], allows researchers to establish cleaner cause-and-effect relationships in both in vitro signaling assays and in vivo models of inflammation and autoimmunity.

Preclinical Efficacy Studies in Autoimmune Disease Models Requiring Lymphopenia

In rodent models of autoimmune diseases like experimental autoimmune encephalomyelitis (EAE), ceralifimod's high potency for S1P1 (EC50 = 0.0273 nM) [3] and its ability to rapidly sequester lymphocytes make it an effective tool. The faster reversibility of its effects upon washout [2] is a practical advantage, allowing for cleaner study endpoints and the ability to assess disease rebound or recovery phases without prolonged immunosuppression, which is a limitation of longer-acting agents like fingolimod.

Reference Standard for S1P1 Agonist Selectivity Profiling

Given its well-characterized and exceptional selectivity profile [4], ceralifimod serves as an ideal reference standard for evaluating the selectivity of novel S1P1-targeting compounds. Its low EC50 values across multiple receptor subtypes provide a robust benchmark for head-to-head comparisons in binding and functional assays, helping to contextualize the off-target liabilities of new chemical entities.

Specialized Research Tool Given Discontinued Clinical Development

Because its clinical development was discontinued in 2014 [5][6], ceralifimod is best positioned as a specialized research reagent rather than a drug candidate. It is ideally suited for basic research, target validation, and mechanistic studies where its unique pharmacological properties can be exploited without the complexities of clinical translation. Procurement should be planned with awareness of its non-commercial status and potential for limited long-term availability.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

40 linked technical documents
Explore Hub


Quote Request

Request a Quote for Ceralifimod

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.